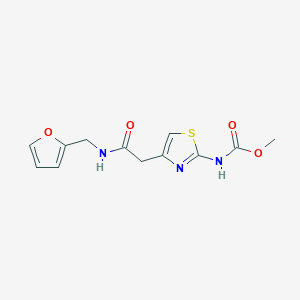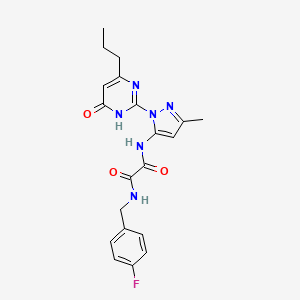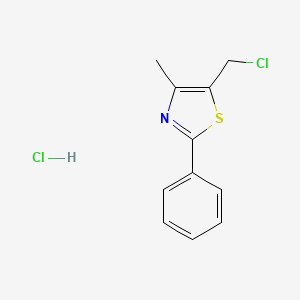![molecular formula C20H21ClF3N3O2 B2444831 4-メチルベンゼンカルボン酸2-{4-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]ピペラジノ}エチル CAS No. 338415-44-4](/img/structure/B2444831.png)
4-メチルベンゼンカルボン酸2-{4-[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]ピペラジノ}エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate is an organic compound with a complex molecular structure that incorporates multiple functional groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
科学的研究の応用
Chemistry
In chemistry, this compound is used as:
Intermediate: : It serves as a precursor in the synthesis of more complex molecules.
Catalyst: : Certain derivatives can act as catalysts in organic reactions.
Biology
In biological research, it finds use in:
Enzyme Inhibition Studies: : Investigating its role as an enzyme inhibitor due to its binding affinity to certain proteins.
Molecular Probes: : Used as a probe in studying molecular pathways.
Medicine
In medicine, its applications include:
Pharmacological Research: : Exploring its potential as a therapeutic agent for diseases.
Drug Development: : As a lead compound in the development of new drugs.
Industry
Industrial applications involve:
Material Science: : Used in the development of specialized polymers and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate involves several steps:
Nucleophilic Substitution: : The initial step often includes a nucleophilic substitution reaction where 3-chloro-5-(trifluoromethyl)-2-pyridine reacts with piperazine.
Esterification: : The intermediate product undergoes esterification with 4-methylbenzoic acid, under acidic or basic conditions, forming the final ester compound.
Purification: : The crude product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, this compound can be produced using:
Continuous Flow Reactions: : Utilizes continuous reactors to maintain a steady state of reactants and products, enhancing yield and efficiency.
Catalytic Processes: : Involves using catalysts to lower reaction temperatures and times, often employing transition metal catalysts.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using agents like potassium permanganate, to form corresponding oxidized products.
Reduction: : Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, targeting the chloropyridine moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and benzene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like alkoxides, and electrophiles.
Major Products Formed
Oxidation: : Pyridine derivatives with additional oxygen functionalities.
Reduction: : Reduced forms of the original compound, with less chlorinated or less fluorinated pyridine rings.
Substitution: : Products with various substituents on the pyridine or benzene rings.
作用機序
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through various pathways, leading to the modulation of biological activities. The piperazine and pyridine rings are critical for its binding efficacy, and the trifluoromethyl group enhances its lipophilicity, improving its biological availability.
類似化合物との比較
Similar Compounds
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methoxybenzenecarboxylate: : Differing by the methoxy group, it exhibits different reactivity and applications.
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-nitrobenzenecarboxylate: : The nitro group alters its chemical and biological properties.
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl benzenecarboxylate: : Lacks the methyl group, influencing its efficacy and stability.
Uniqueness
What sets 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate apart is its specific structural configuration, particularly the trifluoromethyl group which imparts unique chemical properties, such as increased metabolic stability and altered electronic effects, making it highly valuable in both research and industrial applications.
特性
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O2/c1-14-2-4-15(5-3-14)19(28)29-11-10-26-6-8-27(9-7-26)18-17(21)12-16(13-25-18)20(22,23)24/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCICSJPZYYRNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)
![(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B2444749.png)
![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)
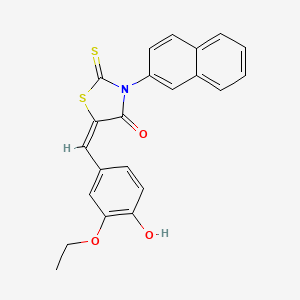
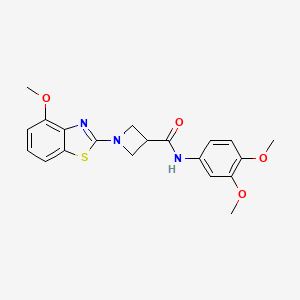
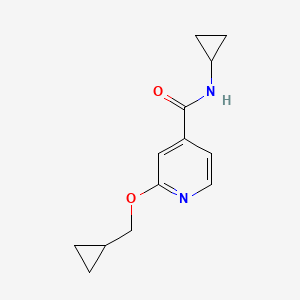
![3-{[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2444758.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2444760.png)
![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)
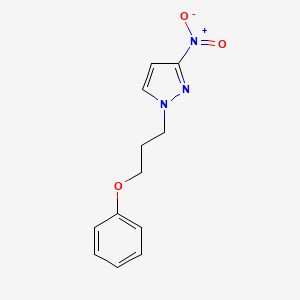
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2444764.png)
